ethyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate
Description
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Properties
IUPAC Name |
ethyl 4-[[2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O5/c1-3-36-27(34)20-10-12-21(13-11-20)29-23(32)17-31-16-22(19-8-5-4-6-9-19)24-25(31)26(33)30(18-28-24)14-7-15-35-2/h4-6,8-13,16,18H,3,7,14-15,17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPSBYADAPQZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of substituents such as methoxypropyl and phenyl groups enhances its pharmacological properties. The structural formula can be represented as follows:
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class often act as DNA alkylators and groove binders , which are crucial for their antiproliferative effects. The NCI-60 Human Tumor Cell Line panel has been utilized to evaluate the efficacy of these compounds. Notably, ethyl 4-{...} exhibited significant cytotoxicity against leukemia cells, with a reported EC50 value indicating potent activity compared to other known agents .
Table 1: Biological Activity Summary
| Compound Name | Target Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 4-{...} | CCRF-CEM (Leukemia) | 0.12 | DNA alkylation |
| Parent Compound | Various | 0.84 | Non-specific antiproliferative |
Antitumor Efficacy
The compound has shown promising results in various in vitro studies. For instance, in a study involving pancreatic cancer cells , it demonstrated significant inhibition of cell proliferation through the suppression of the mammalian target of rapamycin (mTOR) signaling pathway and induced oxidative stress via glutathione depletion . These findings suggest that ethyl 4-{...} could serve as a lead compound for further development in cancer therapy.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications at specific positions on the pyrrolo[3,2-d]pyrimidine scaffold can significantly influence biological activity. For example:
- N5 substitution has been linked to enhanced antiproliferative properties.
- The introduction of halogen atoms at strategic positions increases reactivity and potency against certain cancer types .
Case Studies
- Case Study on Leukemia : A series of derivatives were synthesized and tested against leukemia cell lines. The results indicated that compounds with specific substitutions at the N5 position showed up to a 7-fold increase in activity compared to unsubstituted analogs .
- In Vivo Studies : Preliminary in vivo studies have indicated that ethyl 4-{...} may exhibit favorable pharmacokinetics and safety profiles when administered at therapeutic doses in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
